2-(3-methoxyphenyl)quinazolin-4(3H)-one
Overview
Description
2-(3-Methoxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Biochemical Analysis
Biochemical Properties
2-(3-methoxyphenyl)quinazolin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the disruption of cellular processes that are essential for cancer cell proliferation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to inhibit kinases is particularly noteworthy, as it can disrupt key signaling pathways that are essential for cancer cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis. Additionally, the compound’s stability in various experimental conditions has been evaluated to ensure its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, ultimately influencing the compound’s efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions can influence the compound’s efficacy and toxicity, making it essential to understand its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s ability to interact with its target biomolecules and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of 3-methoxyaniline with anthranilic acid derivatives under acidic or basic conditions. One common method includes the use of polyphosphoric acid as a condensing agent, which facilitates the cyclization process to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one.
Reduction: Formation of 2-(3-methoxyphenyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyphenyl)quinazolin-4(3H)-one
- 2-(3-Chlorophenyl)quinazolin-4(3H)-one
- 2-(3-Nitrophenyl)quinazolin-4(3H)-one
Uniqueness
2-(3-Methoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the methoxy group can affect the compound’s solubility and stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSFLFKFAGWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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